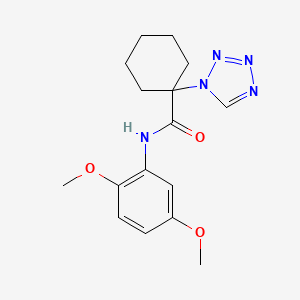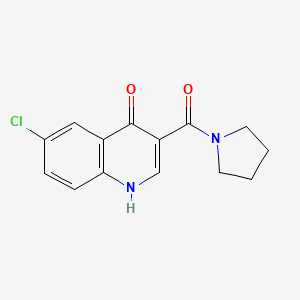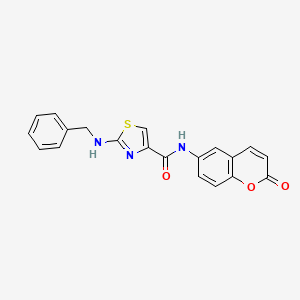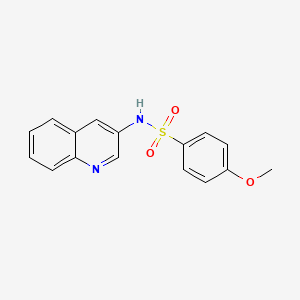![molecular formula C22H23FN4O B12181005 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12181005.png)
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class of chemicals. Pyridazinones are known for their diverse pharmacological activities, making them a significant focus in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method includes cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: Known for its cyclooxygenase-2 inhibitory activity.
4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of schizophrenia and related psychoses.
Properties
Molecular Formula |
C22H23FN4O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H23FN4O/c23-20-9-5-4-8-19(20)21-10-11-22(28)27(24-21)17-26-14-12-25(13-15-26)16-18-6-2-1-3-7-18/h1-11H,12-17H2 |
InChI Key |
YRDOHNJLCIYHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol](/img/structure/B12180933.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12180959.png)
![7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12180961.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12180969.png)
![[4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone](/img/structure/B12180971.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B12180972.png)



![2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one](/img/structure/B12180997.png)
